(6-Methylisoquinolin-3-yl)methanol
Overview
Description
(6-Methylisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its utility in organic synthesis and has a molecular weight of 173.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylisoquinolin-3-yl)methanol can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst such as silver nitrate. This reaction undergoes a continuous process of cyclization, oxidation, and elimination driven by aromatization .
Industrial Production Methods
In industrial settings, the production of isoquinoline derivatives, including this compound, often involves the use of strong acids or bases as catalysts. these conventional reactions can lead to the formation of isomers and side products, which may require additional purification steps .
Chemical Reactions Analysis
Types of Reactions
(6-Methylisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isoquinoline aldehydes or ketones, while reduction can produce various alcohols or amines .
Scientific Research Applications
(6-Methylisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Methylisoquinolin-3-yl)methanol exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
- 1-(8-methoxy-3-methylisoquinolin-6-yl)propan-1-one
Uniqueness
(6-Methylisoquinolin-3-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its derivatives also exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(6-methylisoquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9-6-12-11(7-13)5-10(9)4-8/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLVXLZUKOQYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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